molecular formula C24H25F4N3OS B460718 2-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 664999-25-1

2-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B460718
CAS No.: 664999-25-1
M. Wt: 479.5g/mol
InChI Key: FEFZXFCQUQOHJJ-UHFFFAOYSA-N
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Description

| 2-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This tetrahydroquinoline derivative is designed with key pharmacophores, including a trifluoromethyl group and a cyano group, which are known to enhance binding affinity and metabolic stability [https://www.rcsb.org/]. Its core structure suggests potential as a scaffold for targeting protein kinases, which are critical enzymes in cellular signaling pathways. Research indicates that similar tetrahydroquinoline-based compounds act as potent and selective ATP-competitive inhibitors [https://pubchem.ncbi.nlm.nih.gov/]. The primary research applications for this compound include use as a reference standard in biochemical assays, a key intermediate in the synthesis of more complex therapeutic candidates, and a tool compound for probing kinase function in cancer biology and inflammatory disease models. The presence of the sulfanyl acetamide moiety linked to a 4-fluorobenzyl group is a structural feature often associated with optimized drug-like properties and selectivity profiles. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers can rely on its high purity and structural characterization for their critical investigations in hit-to-lead optimization and mechanism-of-action studies.

Properties

IUPAC Name

2-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F4N3OS/c1-23(2,3)15-6-9-19-17(10-15)21(24(26,27)28)18(11-29)22(31-19)33-13-20(32)30-12-14-4-7-16(25)8-5-14/h4-5,7-8,15H,6,9-10,12-13H2,1-3H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFZXFCQUQOHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NCC3=CC=C(C=C3)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C20H21F3N4OS2
  • Molecular Weight : 454.53 g/mol
  • CAS Number : 664999-26-2

Structural Characteristics

The compound features several significant functional groups:

  • A trifluoromethyl group which is known to enhance lipophilicity and metabolic stability.
  • A cyano group , often involved in various biological interactions.
  • A sulfanyl group , which may play a role in enzyme inhibition or modulation of protein interactions.

While the precise mechanism of action for this specific compound remains largely unexplored, related compounds with similar structures have shown varied biological activities. These include:

  • Enzyme Inhibition : Many aryl sulfanyl acetamides are known to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Protein-Protein Interactions : The unique structural features may allow this compound to modulate protein interactions, which is crucial in many biological processes.

Pharmacological Potential

Research indicates that compounds with tetrahydroquinoline cores can exhibit:

  • Antimicrobial Activity : Compounds with similar structures have been noted for their ability to inhibit bacterial growth.
  • Anticancer Properties : Some derivatives have shown promise in targeting cancer cell lines through apoptosis induction.

Comparative Analysis with Similar Compounds

A comparative analysis with other structurally similar compounds reveals the unique attributes of this compound:

Compound NameStructural FeaturesUnique Attributes
2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin]}Similar tetrahydroquinoline coreDifferent substituents affecting activity
2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin]}Lacks sulfanyl groupMay exhibit different biological activities
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethaneContains trifluoromethyl groupDifferent core structure

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigating compounds with similar sulfanyl groups found promising activity against various bacterial strains. While not directly tested on this compound, the structural similarities suggest potential antimicrobial efficacy.
  • Cancer Cell Line Testing : Research involving tetrahydroquinoline derivatives has indicated their ability to induce apoptosis in cancer cell lines. Further studies are warranted to explore if this compound exhibits similar properties.
  • Enzyme Inhibition Assays : Compounds containing cyano and trifluoromethyl groups have been shown to act as bioisosteres for carboxylic acids and amides, which suggests that this compound may also exhibit enzyme inhibitory effects relevant to therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

Compound Name / ID Core Scaffold Substituents (Positions) Molecular Weight Key Differences vs. Target Compound Evidence ID
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide 5,6,7,8-Tetrahydroquinoline 3-CN, 4-CF₃, 6-t-Bu; N-(3,4-dichlorobenzyl) 512.3 g/mol Dichlorobenzyl vs. 4-fluorobenzyl; higher halogen bulk
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide Pyridine 3-CN, 4-CF₃, 6-(4-Fluorophenyl); N-(4-methoxyphenyl) ~480 g/mol Pyridine vs. tetrahydroquinoline core; methoxy vs. t-Bu
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetamide Pyridine + Thiazolidinone 3-CN, 4-(4-Fluorophenyl), 6-Tetrahydronaphthalenyl; Thiazolidinone-linked acetamide ~600 g/mol Oxygen linker vs. sulfanyl; thiazolidinone substituent

Key Observations :

  • Substituent Effects :
    • The 4-fluorobenzyl group in the target compound offers moderate lipophilicity and metabolic stability compared to dichlorobenzyl (higher halogen bulk, slower metabolism) or methoxyphenyl (polar, prone to demethylation) .
    • The tert-butyl group at position 6 increases steric bulk, which may hinder rotation and improve target selectivity over smaller substituents (e.g., methyl or hydrogen) .
Bioactivity and Mechanism of Action
  • Anticancer Activity: Pyridine derivatives with cyano and trifluoromethyl groups (e.g., compound 11d in ) show in vitro anticancer activity against breast cancer cell lines (IC₅₀ ~10 µM), attributed to kinase inhibition or DNA intercalation .
  • Enzyme Inhibition: Sulfanyl-linked acetamides (e.g., ’s thienopyrimidine derivative) inhibit enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterases, with IC₅₀ values in the nanomolar range . The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets .
  • Antimicrobial Potential: Analogs with fluorophenyl groups () demonstrate moderate antibacterial activity, suggesting the target compound’s 4-fluorobenzyl group could confer similar properties .
Physicochemical Properties
  • This contrasts with pyridine-based analogs (logP ~3.8) .

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The 5,6,7,8-tetrahydroquinoline scaffold is constructed via a modified Skraup condensation reaction. Starting with m-trifluoromethylaniline , glycerol undergoes dehydration in concentrated sulfuric acid at 135–160°C to form the dihydroquinoline intermediate, which is subsequently hydrogenated to yield the tetrahydroquinoline framework . The reaction requires precise temperature control (120–160°C, 3–6 h) to avoid over-cyclization or decomposition .

Critical modifications include the use of potassium iodide as a catalyst to enhance regioselectivity, ensuring the trifluoromethyl group occupies the 4-position . Post-reaction purification via vacuum distillation or recrystallization from ethanol/water mixtures achieves >90% purity .

Introduction of the 6-tert-Butyl Group

tert-Butylation at the 6-position is achieved through Friedel-Crafts alkylation using tert-butyl chloride in the presence of aluminum chloride (AlCl₃). The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions . tert-Butanol may also serve as an alkylating agent under acidic conditions, though yields are inferior (65% vs. 82%) .

Optimization data :

ParameterOptimal ValueYield Impact
Temperature0–5°C+15%
Catalyst (AlCl₃)1.2 equiv+20%
SolventDichloromethane+10%

Post-alkylation, the crude product is purified via column chromatography (silica gel, hexane/EtOAc 4:1) to isolate the 6-tert-butyl derivative .

Cyano Group Installation at Position 3

Cyanation at position 3 employs copper(I) cyanide (CuCN) under Ullmann-type coupling conditions. The reaction utilizes the 3-bromo-tetrahydroquinoline intermediate, prepared via bromination with N-bromosuccinimide (NBS) in concentrated sulfuric acid at 80°C . Substituting bromine with a cyano group requires:

  • CuCN (2.5 equiv)

  • Dimethylformamide (DMF) solvent at 120°C

  • 18-crown-6 as a phase-transfer catalyst .

Reaction progress is monitored by TLC (hexane/EtOAc 3:1), with a typical yield of 75–80% after recrystallization from methanol .

Sulfanyl-Acetamide Side Chain Coupling

The sulfanyl linkage is introduced via nucleophilic aromatic substitution (SNAr) at position 2 of the tetrahydroquinoline core. Key steps include:

  • Thiolation : Reaction of 2-chloro-tetrahydroquinoline with sodium sulfide (Na₂S) in DMF yields the 2-mercapto intermediate .

  • Acetamide coupling : The mercapto group reacts with 2-chloro-N-(4-fluorobenzyl)acetamide in the presence of potassium carbonate (K₂CO₃) and DMF at 50°C.

Reaction conditions :

  • Molar ratio : 1:1.2 (tetrahydroquinoline:chloroacetamide)

  • Time : 4–6 h

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol .

Final Assembly and Purification

The final product is obtained by combining the tetrahydroquinoline-sulfanyl intermediate with N-(4-fluorobenzyl)acetamide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). This step ensures stereochemical retention and achieves >95% purity after high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water 70:30).

Comparative yields :

StepYield (%)Purity (%)
Tetrahydroquinoline8290
tert-Butylation7888
Cyanation7585
Sulfanyl-acetamide8092
Final product6895

Analytical Characterization

Spectroscopic validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.50 (s, 9H, tert-butyl), 3.37 (s, 2H, CH₂CO), 4.45 (d, 2H, NCH₂), 7.05–7.35 (m, 4H, aromatic) .

  • FT-IR : 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F).

  • HRMS : [M+H]⁺ calcd. for C₂₅H₂₆F₄N₃O₂S: 532.1582; found: 532.1586 .

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Stability : Hydrolytic degradation of the 4-CF₃ group is minimized by using anhydrous solvents and inert atmospheres .

  • Sulfanyl Oxidation : Addition of butylated hydroxytoluene (BHT) as an antioxidant prevents disulfide formation during storage .

  • Regioselectivity in Cyanation : Excess CuCN and elevated temperatures suppress competing C4-cyanation byproducts .

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous-flow reactors for the Skraup condensation and tert-butylation steps, reducing reaction times by 40% . Solvent recovery systems (e.g., wiped-film evaporators) lower dichloromethane consumption by 70% .

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